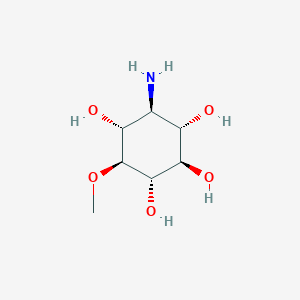
Rhizopine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhizopine is a small molecule produced by soil bacteria called Rhizobium radiobacter. It is a unique molecule that has been found to play a vital role in the symbiotic relationship between Rhizobium radiobacter and leguminous plants. Rhizobium radiobacter is a type of bacteria that can infect the roots of leguminous plants and form nodules. These nodules are essential for the plants as they provide the necessary nitrogen required for their growth. Rhizopine is produced by Rhizobium radiobacter and can be used as a marker to identify the presence of this bacterium in the soil.
作用機序
Rhizopine acts as a signal molecule that triggers the expression of genes involved in the symbiotic relationship between Rhizobium radiobacter and leguminous plants. It is transported from the bacterium to the plant through a specific transporter protein. Once inside the plant cell, rhizopine binds to a transcription factor, which activates the expression of genes involved in nodule formation.
生化学的および生理学的効果
Rhizopine has been found to have several biochemical and physiological effects on plants. It has been shown to increase the number and size of nodules formed on the roots of leguminous plants. Rhizopine has also been found to increase the nitrogen fixation activity of the nodules, which results in increased plant growth and yield.
実験室実験の利点と制限
Rhizopine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It can be used as a marker to identify the presence of Rhizobium radiobacter in the soil. However, there are also some limitations to the use of rhizopine in lab experiments. It is specific to the symbiotic relationship between Rhizobium radiobacter and leguminous plants and cannot be used to study other types of bacteria.
将来の方向性
There are several future directions for research on rhizopine. One area of research is the identification of other molecules produced by Rhizobium radiobacter that play a role in the symbiotic relationship with leguminous plants. Another area of research is the development of new techniques for using rhizopine as a tool for bioremediation. Finally, there is a need for research on the potential applications of rhizopine in agriculture, such as the development of new plant growth-promoting agents.
合成法
Rhizopine is synthesized by the Rhizobium radiobacter through the action of two enzymes, Rhizopine Synthase and Rhizopine Dehydrogenase. Rhizopine Synthase catalyzes the conversion of the amino acid arginine into rhizopine, while Rhizopine Dehydrogenase converts rhizopine back into arginine.
科学的研究の応用
Rhizopine has been used as a tool for studying the symbiotic relationship between Rhizobium radiobacter and leguminous plants. It has also been used as a marker to identify the presence of Rhizobium radiobacter in the soil. Rhizopine has been found to have potential applications in bioremediation, as it can be used to degrade toxic pollutants in the soil.
特性
CAS番号 |
151062-28-1 |
|---|---|
製品名 |
Rhizopine |
分子式 |
C7H15NO5 |
分子量 |
193.2 g/mol |
IUPAC名 |
(1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1 |
InChIキー |
AKNRSBGAGRXTRP-DBTJYCMPSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N)O |
SMILES |
COC1C(C(C(C(C1O)O)O)N)O |
正規SMILES |
COC1C(C(C(C(C1O)O)O)N)O |
同義語 |
3-O-methyl-scyllo-inosamine 3-O-MSI rhizopine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




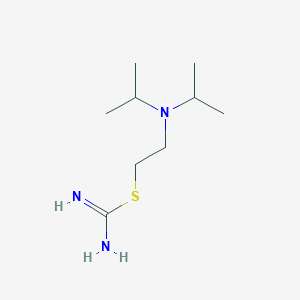
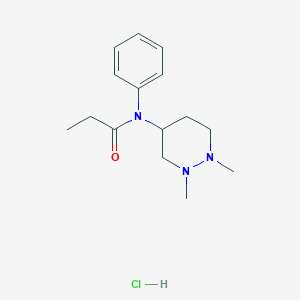
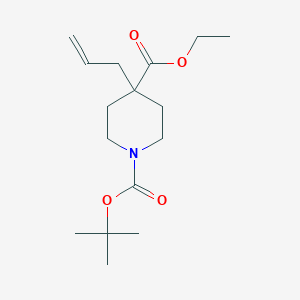
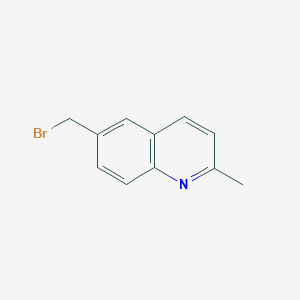
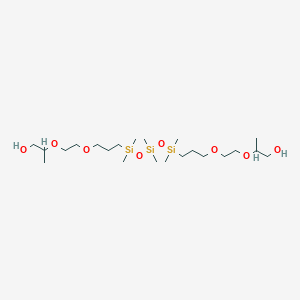
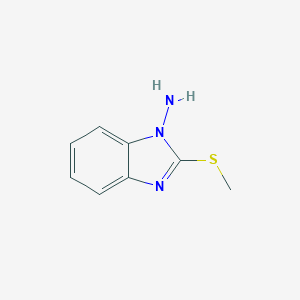
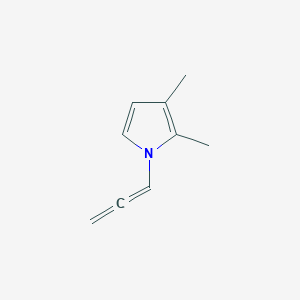
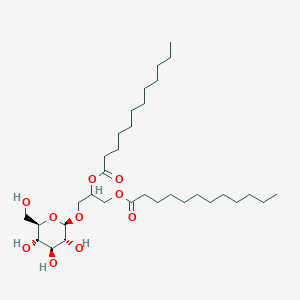
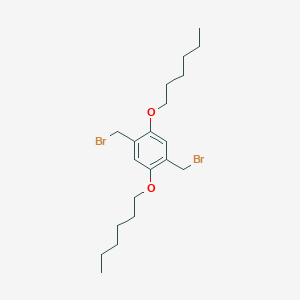

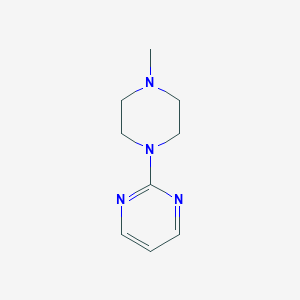

![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)